Ethyl 3-[6-(pyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-[6-(pyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. This compound features a unique structure combining a pyrrolidine ring, a pyridine ring, and an oxadiazole ring, making it a versatile scaffold for the development of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[6-(pyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the pyridine and oxadiazole intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[6-(pyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-[6-(pyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[6-(pyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Known for their biological activity and use in drug discovery.
Pyridine derivatives: Widely used in medicinal chemistry for their pharmacological properties.
Oxadiazole derivatives: Investigated for their antimicrobial and anticancer activities.
Uniqueness
Ethyl 3-[6-(pyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate stands out due to its unique combination of three different heterocyclic rings, providing a versatile scaffold for the development of new bioactive compounds. This structural diversity allows for the exploration of various chemical and biological properties, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C14H16N4O3 |
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Molecular Weight |
288.30 g/mol |
IUPAC Name |
ethyl 3-(6-pyrrolidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C14H16N4O3/c1-2-20-14(19)13-16-12(17-21-13)10-5-6-11(15-9-10)18-7-3-4-8-18/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
LBZKGAGRJOAQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CN=C(C=C2)N3CCCC3 |
Origin of Product |
United States |
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